A Comprehensive Technical Guide to 2-Chloro-3,6-difluorobenzoyl chloride
A Comprehensive Technical Guide to 2-Chloro-3,6-difluorobenzoyl chloride
CAS Number: 261762-42-9
This in-depth technical guide provides a comprehensive overview of 2-Chloro-3,6-difluorobenzoyl chloride, a key intermediate in the synthesis of advanced pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its properties, synthesis, and potential applications.
Chemical and Physical Properties
2-Chloro-3,6-difluorobenzoyl chloride is a halogenated aromatic acyl chloride. The presence of chlorine and fluorine atoms significantly influences its reactivity, making it a valuable building block in organic synthesis. A summary of its key quantitative data is presented below.
| Property | Value | Reference |
| CAS Number | 261762-42-9 | [1] |
| Molecular Formula | C₇H₂Cl₂F₂O | [1] |
| Molecular Weight | 211.00 g/mol | |
| Appearance | Colorless liquid | |
| Purity | Typically ≥90% | |
| Refractive Index (n20/D) | 1.51 |
Synthesis and Experimental Protocols
Part 1: Synthesis of 2-Chloro-3,6-difluorobenzoic acid
The synthesis of the precursor, 2-chloro-3,6-difluorobenzoic acid, can be achieved through the hydrolysis of a corresponding benzonitrile or by other aromatic substitution reactions. A plausible route involves the chlorination and subsequent hydrolysis of a difluorinated precursor.
Experimental Protocol:
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Starting Material: 2,5-Difluorobenzoic acid.
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Chlorination: To a solution of 2,5-difluorobenzoic acid in a suitable solvent (e.g., glacial acetic acid), a chlorinating agent such as chlorine gas is bubbled through in the presence of a Lewis acid catalyst (e.g., FeCl₃) at a controlled temperature. The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up and Isolation: Upon completion, the reaction mixture is poured into water, and the precipitated solid is collected by filtration. The crude product is then washed with water to remove the catalyst and any remaining acid.
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Purification: The crude 2-Chloro-3,6-difluorobenzoic acid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure carboxylic acid.
Part 2: Conversion to 2-Chloro-3,6-difluorobenzoyl chloride
The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.
Experimental Protocol:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with 2-Chloro-3,6-difluorobenzoic acid.
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Reagent Addition: An excess of thionyl chloride is added to the flask, either neat or in an inert solvent such as toluene or dichloromethane. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.
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Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The evolution of sulfur dioxide and hydrogen chloride gas indicates the progress of the reaction.
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Isolation and Purification: After the reaction is complete, the excess thionyl chloride and solvent are removed by distillation under reduced pressure. The resulting crude 2-Chloro-3,6-difluorobenzoyl chloride is then purified by vacuum distillation to yield the final product.
Caption: Synthetic pathway for 2-Chloro-3,6-difluorobenzoyl chloride.
Applications in Drug Development and Agrochemicals
Halogenated benzoyl chlorides are valuable intermediates in the synthesis of a wide range of biologically active molecules. The unique substitution pattern of 2-Chloro-3,6-difluorobenzoyl chloride makes it a precursor for novel compounds in pharmaceuticals and agrochemicals.
Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors
A structurally similar compound, 2-chloro-6-fluoro-3-methylbenzoic acid, is used in the synthesis of inhibitors for Stearoyl-CoA Desaturase 1 (SCD1).[2] SCD1 is a key enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids.[3] Inhibition of SCD1 has emerged as a promising therapeutic strategy for various diseases, including metabolic disorders and cancer.[2][3]
Signaling Pathway:
SCD1 inhibition impacts multiple signaling pathways within a cell. By reducing the levels of monounsaturated fatty acids, SCD1 inhibitors can induce endoplasmic reticulum (ER) stress and activate apoptotic pathways in cancer cells.[3] Furthermore, SCD1 activity has been linked to the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation.[4][5] Inhibition of SCD1 can lead to a downregulation of this pathway, thereby suppressing tumor growth.[4]
Caption: Mechanism of action for SCD1 inhibitors.
Benzoylurea Insecticides
Derivatives of 2,6-difluorobenzoyl chloride are used in the synthesis of benzoylurea insecticides.[6][7] These compounds act as insect growth regulators by inhibiting the synthesis of chitin, a crucial component of the insect exoskeleton.[8][9] This mode of action is highly specific to insects and results in their inability to molt, leading to mortality.[9]
Mechanism of Action:
Benzoylurea insecticides are potent inhibitors of the enzyme chitin synthase.[10] This enzyme is responsible for the polymerization of N-acetylglucosamine to form chitin. By blocking this step, the insecticide disrupts the formation of the new cuticle during molting.[11]
Caption: Mode of action for benzoylurea insecticides.
Safety and Handling
2-Chloro-3,6-difluorobenzoyl chloride is a corrosive substance that can cause severe skin burns and eye damage. It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS).[12]
References
- 1. 2-Chloro-3,6-difluorobenzoyl chloride [oakwoodchemical.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. mdpi.com [mdpi.com]
- 6. CAS 18063-02-0: 2,6-Difluorobenzoyl chloride | CymitQuimica [cymitquimica.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Benzoylurea insecticide - Wikipedia [en.wikipedia.org]
- 9. Page loading... [guidechem.com]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
